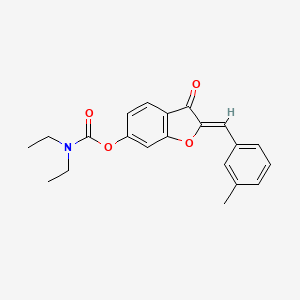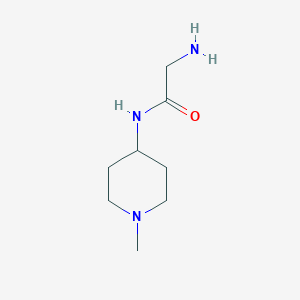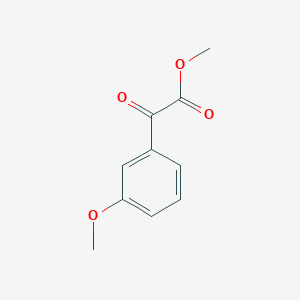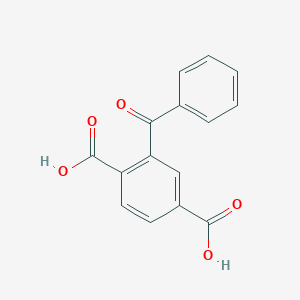![molecular formula C18H17N7S B2686109 2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile CAS No. 896696-06-3](/img/structure/B2686109.png)
2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a pyrazole ring, a triazole ring, and a quinazoline ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Triazole is another type of heterocyclic ring that contains two carbon and three nitrogen atoms. Quinazoline is a larger heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (contains two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Each of these rings would contribute to the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the pyrazole ring in the molecule can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound polar and potentially soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis and characterization of quinazoline and its derivatives, including triazoloquinazolinones, have been explored due to their interesting chemical properties and potential applications in various fields. One such study involved the reactions of anthranilonitrile leading to the formation of quinazoline derivatives, showcasing the versatility of these compounds in chemical synthesis (Gescher, Stevens, & Turnbull, 1977).
- Another research area focuses on the development of pyrazoline and pyrazole derivatives, including those with sulfanyl groups, highlighting their potential in creating compounds with antibacterial and antifungal activities (Hassan, 2013).
Biological Activity
- The exploration of triazolo and benzimidazolo quinazolinone derivatives has been reported, demonstrating an efficient synthesis method that could be relevant for the development of new pharmaceuticals. These compounds were synthesized using a three-component, one-pot approach, indicating their potential for streamlined drug development processes (Heravi, Derikvand, & Ranjbar, 2010).
Advanced Materials
- Studies on the formation of novel heterocyclic systems such as fluoroquinolones have shown the utility of quinazoline derivatives in creating new materials with potentially unique properties (Lipunova, Mokrushina, Nosova, RusinovaLarisa, & Charushin, 1997).
- The synthesis of new molecules with potential fungicidal activity also leverages the structural characteristics of triazoloquinazolinones, underlining their importance in developing agrochemicals (El-Telbani, Swellem, & Nawwar, 2007).
Pharmacological Research
- Research into the benzodiazepine binding activity of triazoloquinazolinones reveals the pharmacological relevance of these compounds. This includes their potential as benzodiazepine antagonists, demonstrating the compound's significance in neuroscience and pharmacology studies (Francis et al., 1991).
Mécanisme D'action
Target of action
The compound “2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile” contains a pyrazole ring and a triazole ring . These structures are found in many biologically active compounds, suggesting that this compound might interact with various biological targets.
Mode of action
Without specific information, it’s hard to determine the exact mode of action of “this compound”. Many pyrazole and triazole derivatives are known to interact with enzymes or receptors, altering their function .
Biochemical pathways
The exact biochemical pathways affected by “this compound” are unknown without specific studies. Pyrazole and triazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Many pyrazole and triazole derivatives are known to have good bioavailability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7S/c1-12-11-13(2)24(22-12)9-7-16-21-17-14-5-3-4-6-15(14)20-18(25(17)23-16)26-10-8-19/h3-6,11H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFMFYOJIOPXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2686034.png)

![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2686039.png)
![N-[2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2686041.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate](/img/structure/B2686042.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)
![Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate](/img/structure/B2686045.png)
![4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2686048.png)
